molecular formula C14H17N3S B2943179 Dopamine D2 receptor antagonist-1 CAS No. 1055411-77-2

Dopamine D2 receptor antagonist-1

Cat. No. B2943179
CAS RN: 1055411-77-2
M. Wt: 259.37
InChI Key: ANUJDLRACOBTTB-UHFFFAOYSA-N
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Description

Dopamine D2 receptor antagonist-1 is a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R) with sub-mM affinity .


Synthesis Analysis

The synthesis of Dopamine D2 receptor antagonist-1 involves modulation of the action of orthosteric ligands synergistically with sodium ions . This process opens new avenues for fine-tuning of the receptor activity by novel allosteric drugs .


Molecular Structure Analysis

The molecular structure of Dopamine D2 receptor antagonist-1 is complex. It interacts with Asp (3.32) via their amide nitrogen atom . The studied compounds stabilize the receptor inactive conformation through the effect on the ionic lock, which is typical for GPCR antagonists .


Chemical Reactions Analysis

Dopamine D2 receptor antagonist-1 is a selective molecule with good in vitro physical properties, metabolic stability, and in vivo pharmacokinetics . It has excellent D2 versus D1, D3, D4, and D5 receptor selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dopamine D2 receptor antagonist-1 are complex and involve interactions with various receptors and neurotransmitters . It is a selective molecule with good in vitro physical properties, metabolic stability, and in vivo pharmacokinetics .

Scientific Research Applications

Ecopipam in Tourette Syndrome

  • Study Findings : Ecopipam, a D1 receptor antagonist, showed promise in treating Tourette syndrome in children and adolescents. This was demonstrated in a randomized, placebo-controlled crossover study, highlighting its safety, tolerability, and efficacy (Gilbert et al., 2018).

Neuropsychiatric and Endocrine Disorders

  • Insight : A novel series of D2 dopamine receptor antagonists with high selectivity was developed, targeting neuropsychiatric and endocrine disorders. The selective molecule demonstrated good in vitro properties and in vivo pharmacokinetics (Xiao et al., 2014).

Modelling of Dopamine D2 Receptors

  • Advances in Understanding : Extensive research over 35 years has led to refined models of D2 receptors, providing insights into ligand-receptor interactions and aiding the synthesis of new dopaminergic compounds (Šukalović et al., 2015).

Cognitive Effects and Schizophrenia

  • Cognitive Implications : Research indicates that blocking D3 receptors enhances cognition, while antagonism of D2 receptors impairs it. These findings have implications for the treatment of schizophrenia and other CNS disorders (Watson et al., 2012).

Regulation in Transfected Cells

  • Cellular Mechanisms : Studies on transfected cells show that exposure to agonists and antagonists increases the density of D2 and D3 receptors, providing insights into the emergence of conditions like dystonias and dyskinesias associated with dopamine receptor drugs (Burris et al., 1998).

Dopamine in Epilepsy

  • Neurological Interactions : Dopamine has been linked to epilepsy, with D2 receptor stimulation in the forebrain having anticonvulsant action. This suggests potential therapeutic pathways in managing epilepsy (Starr, 1996).

Binding Site and Affinities

  • Molecular Insights : Predictive models of the D2 receptor have been developed, revealing critical residues for binding dopamine and antagonists, aiding in the development of improved therapeutics (Kalani et al., 2004).

Mechanism of Action

Dopamine D2 receptor antagonist-1 acts as a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R) with sub-mM affinity . It binds to and inhibits or blocks the activation of DOPAMINE D2 RECEPTORS .

properties

IUPAC Name

N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJDLRACOBTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dopamine D2 receptor antagonist-1

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